molecular formula C19H20N2O3S2 B2393116 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole CAS No. 627833-52-7

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole

Cat. No.: B2393116
CAS No.: 627833-52-7
M. Wt: 388.5
InChI Key: QBDAAMZDFCFCPJ-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thiophene ring, and a tosyl group attached to an oxazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the piperidine ring: This can be done via nucleophilic substitution reactions where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-methyloxazole
  • 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-chloroxazole

Uniqueness

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is unique due to the presence of the tosyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-7-9-15(10-8-14)26(22,23)18-19(21-11-3-2-4-12-21)24-17(20-18)16-6-5-13-25-16/h5-10,13H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAAMZDFCFCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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